molecular formula C11H10N4 B2546988 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 1005573-27-2

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2546988
CAS No.: 1005573-27-2
M. Wt: 198.229
InChI Key: MZBJPSVLAKIEBF-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyrazole and a benzimidazole moiety. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-3-amino-pyrazole with o-phenylenediamine under acidic conditions to form the desired compound. The reaction conditions often involve heating the mixture to promote cyclization and ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both the pyrazole and benzimidazole rings, which confer distinct chemical properties and biological activities. The methyl group on the pyrazole ring can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-7-6-10(14-15)11-12-8-4-2-3-5-9(8)13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBJPSVLAKIEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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